molecular formula C10H19NO3 B14371539 Butyl 3-(1,3-oxazolidin-3-yl)propanoate CAS No. 92001-93-9

Butyl 3-(1,3-oxazolidin-3-yl)propanoate

Cat. No.: B14371539
CAS No.: 92001-93-9
M. Wt: 201.26 g/mol
InChI Key: LYKCPLQPWJBJLH-UHFFFAOYSA-N
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Description

Butyl 3-(1,3-oxazolidin-3-yl)propanoate is an ester derivative characterized by a propanoate backbone substituted with a 1,3-oxazolidine heterocyclic ring at the 3-position. This compound combines the lipophilic butyl ester group with a polar oxazolidine moiety, which may confer unique physicochemical and biological properties.

Properties

CAS No.

92001-93-9

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

butyl 3-(1,3-oxazolidin-3-yl)propanoate

InChI

InChI=1S/C10H19NO3/c1-2-3-7-14-10(12)4-5-11-6-8-13-9-11/h2-9H2,1H3

InChI Key

LYKCPLQPWJBJLH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCN1CCOC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-(1,3-oxazolidin-3-yl)propanoate typically involves the condensation of 2-aminoalcohols with aldehydes or ketones. The reaction proceeds through the formation of an intermediate imine, which subsequently cyclizes to form the oxazolidine ring. The butyl ester group is introduced via esterification reactions. Common reagents used in these reactions include butanol, propanoic acid, and catalysts such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(1,3-oxazolidin-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidine ring to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Amines

    Substitution: Various substituted oxazolidines

Scientific Research Applications

Butyl 3-(1,3-oxazolidin-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel antibiotics.

    Industry: Utilized as an intermediate in the production of polymers and coatings.

Mechanism of Action

The mechanism of action of butyl 3-(1,3-oxazolidin-3-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of bacterial cell walls by binding to enzymes involved in peptidoglycan formation. This disruption leads to the weakening of the cell wall and eventual cell death. The compound’s oxazolidine ring is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Butyl 3-(4-hydroxyphenyl)propanoate

  • Structure : Features a 4-hydroxyphenyl group instead of oxazolidine.
  • Synthesis: Produced via enzymatic esterification using freeze-dried Yarrowia lipolytica biomass, achieving 75–98% conversion rates for phenylpropanoic acid derivatives .
  • Bioactivity: Exhibits antioxidant properties (IC₅₀ = 19 mg/mL, TEAC = 0.427) and antifungal activity, attributed to the phenolic hydroxyl group .
  • Application: Potential as a food additive in lipid-rich matrices due to lipophilicity-enhanced antioxidant activity .

Ethyl 3-(methylthio)propanoate

  • Structure : Contains a methylthio (-SCH₃) group rather than oxazolidine.
  • Occurrence: A major aroma compound in pineapple pulp (91.21 µg·kg⁻¹) and core (42.67 µg·kg⁻¹), contributing to fruity/sulfurous notes .
  • Application : Utilized in flavor and fragrance industries due to its volatile profile .

Cyhalofop-butyl

  • Structure: Propanoate ester with a phenoxy-pyridinyl substituent.
  • Application: Herbicide targeting grass weeds, leveraging the 4-cyano-2-fluorophenoxy group for selective activity .
  • Regulatory Status : Pending tolerances for agricultural use .

3-(2-Methyl-1,3-benzothiazol-3-yl)propane-1-sulfonate

  • Structure : Benzothiazole heterocycle replaces oxazolidine, with a sulfonate group.

Key Research Findings and Data

Antioxidant and Antifungal Activities

  • Butyl 3-(4-hydroxyphenyl)propanoate: IC₅₀: 19 mg/mL (95 mM) TEAC: 0.427 (moderate antioxidant capacity) Antifungal activity: Superior to phenylacetic acid derivatives .

Volatile Compound Concentrations in Pineapple

  • Ethyl 3-(methylthio)propanoate: Pulp: 91.21 µg·kg⁻¹ Core: 42.67 µg·kg⁻¹ .

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